molecular formula C11H18N2OS B2549850 N,N-dimethyl-2-[(4-methyl-1,3-thiazol-2-yl)oxy]cyclopentan-1-amine CAS No. 2202461-87-6

N,N-dimethyl-2-[(4-methyl-1,3-thiazol-2-yl)oxy]cyclopentan-1-amine

Cat. No. B2549850
CAS RN: 2202461-87-6
M. Wt: 226.34
InChI Key: BMAPRCKARMANGY-UHFFFAOYSA-N
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Description

The compound "N,N-dimethyl-2-[(4-methyl-1,3-thiazol-2-yl)oxy]cyclopentan-1-amine" is a chemical that appears to be related to thiazole chemistry. Thiazoles are heterocyclic compounds that contain both sulfur and nitrogen within a five-membered ring structure. These compounds are of interest due to their potential applications in pharmaceuticals, agriculture, and materials science.

Synthesis Analysis

The synthesis of thiazole derivatives can involve 1,3-dipolar cycloaddition reactions, as demonstrated in the formation of N-(1,3-thiazol-5(4H)-ylidene)amines. These compounds are generated through the reaction of organic azides with thiones, leading to the formation of thiazole imines . Although the specific synthesis of "this compound" is not detailed in the provided papers, the general methodology could potentially be applied or adapted for its synthesis.

Molecular Structure Analysis

Thiazole compounds can be functionalized in various positions to create a diverse array of derivatives. The molecular structure of thiazole derivatives is crucial as it influences the reactivity and the potential applications of these compounds. The presence of substituents on the thiazole ring, such as methyl groups, can affect the electronic properties and steric hindrance, which in turn can influence the compound's behavior in chemical reactions .

Chemical Reactions Analysis

Thiazole derivatives can participate in a variety of chemical reactions. For instance, N′-thioaroyl-N,N-dimethylformamidines, which are structurally related to the compound of interest, can undergo reactions such as exchange of sulfur for oxygen, hydrolysis to thioamides, S-methylation, and reactions with α-bromoketones and ketenes to yield thiazoles and thiazines . These reactions highlight the versatility and reactivity of thiazole-containing compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The introduction of different functional groups can lead to a wide range of properties, which can be tailored for specific applications. For example, the reactivity of thiazole compounds with amines can lead to the formation of triazines, which are another class of nitrogen-containing heterocycles with distinct properties . The specific physical and chemical properties of "this compound" would need to be determined experimentally, as they are not provided in the cited literature.

Scientific Research Applications

Biological Activity and Structural Analysis

A study on the antiproliferative and antimicrobial properties of Schiff bases derived from 1,3,4-thiadiazole compounds revealed the importance of the 1,3,4-thiadiazole core in pharmacology. These compounds, including variations related to N,N-dimethyl-2-[(4-methyl-1,3-thiazol-2-yl)oxy]cyclopentan-1-amine, exhibited significant DNA protective ability against oxidative damage and showed strong antimicrobial activity against specific bacteria. Compound 3A, in particular, exhibited cytotoxicity against cancer cell lines, suggesting potential for chemotherapy drug development with minimal cytotoxicity (Gür et al., 2020).

Anomalous Transformation in Chemistry

Research into the transformation of 3-dimethoxymethyl-2-(N-cyanoimino)thiazolidine with secondary amines has led to unexpected production of 2,4-diamino-s-triazines. This anomaly in chemical reactions highlights the complexity and unpredictability of interactions involving thiazole derivatives, providing insight into new chemical pathways and potential applications in synthetic chemistry (Tanaka et al., 1994).

Insecticidal and Antibacterial Potential

The synthesis of pyrimidine-linked pyrazole heterocyclics via microwave irradiative cyclocondensation revealed compounds with significant insecticidal and antibacterial potential. These findings demonstrate the relevance of thiazole derivatives in developing new pesticides and antimicrobial agents, addressing the need for novel solutions in agriculture and healthcare (Deohate & Palaspagar, 2020).

Advanced Material Applications

In the field of materials science, a novel V-shaped molecule derived from benzo[d]thiazol-2-yl showed potential for security ink applications. This research highlights the versatility of thiazole derivatives beyond biological activities, extending into materials science for the development of innovative products with specific functional properties (Lu & Xia, 2016).

Future Directions

Thiazole derivatives have been the subject of extensive research due to their diverse biological activities . Future research may focus on the design and development of new thiazole derivatives with improved pharmacological properties and lesser side effects .

properties

IUPAC Name

N,N-dimethyl-2-[(4-methyl-1,3-thiazol-2-yl)oxy]cyclopentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2OS/c1-8-7-15-11(12-8)14-10-6-4-5-9(10)13(2)3/h7,9-10H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMAPRCKARMANGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)OC2CCCC2N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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